Product packaging for Vinylmethyldiacetoxysilane(Cat. No.:CAS No. 2944-70-9)

Vinylmethyldiacetoxysilane

Cat. No.: B1583979
CAS No.: 2944-70-9
M. Wt: 188.25 g/mol
InChI Key: IDXCKOANSQIPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vinylmethyldiacetoxysilane is a useful research compound. Its molecular formula is C7H12O4Si and its molecular weight is 188.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O4Si B1583979 Vinylmethyldiacetoxysilane CAS No. 2944-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(acetyloxy-ethenyl-methylsilyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4Si/c1-5-12(4,10-6(2)8)11-7(3)9/h5H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXCKOANSQIPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Si](C)(C=C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10951958
Record name Ethenyl(methyl)silanediyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2944-70-9
Record name Diacetoxymethylvinylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2944-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanediol, 1-ethenyl-1-methyl-, 1,1-diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002944709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanediol, 1-ethenyl-1-methyl-, 1,1-diacetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethenyl(methyl)silanediyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diacetoxymethylvinylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.050
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Anodic Reactions Oxidation :

At the anode, vinylmethyldiacetoxysilane could undergo oxidation.

Oxidation of the Vinyl Group: The vinyl group can be oxidized at a sufficiently high positive potential. This process would involve the removal of one or two electrons to form a radical cation or a dication, respectively. These reactive intermediates could then react with nucleophiles present in the electrolyte or undergo electropolymerization on the electrode surface. Studies on the electrochemical synthesis of poly(methyl vinylsilane) from dichloromethylvinylsilane (B90890) demonstrate the feasibility of forming polymer films via electro-reduction, suggesting that similar oxidative polymerization could be possible. researchgate.netcecri.res.incsircentral.net

Oxidation of Acetoxy Groups: While less likely to be the primary oxidation site compared to the vinyl group, the acetoxy groups could potentially be involved in oxidative processes at very high potentials, leading to decomposition.

Cathodic Reactions Reduction :

At the cathode, the compound could undergo reduction.

Reduction of the Vinyl Group: The vinyl group can accept an electron to form a radical anion. This species could then be protonated by the solvent or electrolyte, leading to the saturation of the double bond to form ethylmethyldiacetoxysilane. Dimerization of the radical anion is also a possible pathway.

Reduction of the Si-O Bond: The Si-O bonds in the acetoxy groups could potentially be cleaved under strongly reducing conditions, although this would likely require a very negative potential.

Hypothetical Electrochemical Data:

The following interactive table presents hypothetical cyclic voltammetry data for vinylmethyldiacetoxysilane, which is a common technique to study electrochemical behavior.

Electrode MaterialScan Rate (mV/s)Anodic Peak Potential (V vs. Ag/AgCl)Cathodic Peak Potential (V vs. Ag/AgCl)Proposed Process
Platinum100+1.8-2.2Irreversible oxidation of vinyl group / Reduction of vinyl group
Glassy Carbon100+1.9-2.3Irreversible oxidation of vinyl group / Reduction of vinyl group
Aluminum100--1.9Reduction of Si-Cl (by analogy) leading to polymerization researchgate.net

This table is illustrative and based on general electrochemical principles and data for related vinylsilanes; it does not represent actual experimental data for this compound.

Synthesis and Manufacturing Processes

The industrial-scale synthesis of Vinylmethyldiacetoxysilane typically involves the reaction of vinylmethyldichlorosilane with an acetylating agent. A common method is the reaction with acetic anhydride. This process yields this compound and acetyl chloride as a byproduct. The reaction is generally carried out under controlled temperature and pressure to ensure high yield and purity of the final product.

Advanced synthesis routes may also be employed, such as transition metal-catalyzed coupling reactions or the controlled hydrolysis of vinyl-containing silane (B1218182) intermediates. vulcanchem.com These methods can offer greater control over the reaction and may lead to improved efficiency and reduced byproducts.

Mechanism of Action and Chemical Reactivity

The chemical reactivity of Vinylmethyldiacetoxysilane is governed by its two primary functional groups: the acetoxy groups and the vinyl group.

The acetoxy groups are readily hydrolyzed in the presence of moisture. gelest.com This hydrolysis reaction results in the formation of silanol (B1196071) groups (Si-OH) and the release of acetic acid. gelest.com The newly formed silanol groups are highly reactive and can undergo condensation reactions with other silanol groups, leading to the formation of stable siloxane bonds (Si-O-Si). This condensation process is the basis for the crosslinking of silicone polymers. zmsilane.com

The vinyl group, on the other hand, can participate in polymerization reactions. googleapis.com This is particularly relevant when VMDAS is used in conjunction with other vinyl monomers. researchgate.net The double bond of the vinyl group can be opened to form a covalent bond with another monomer, leading to the formation of a polymer chain. This allows for the incorporation of the silane (B1218182) into the backbone of organic polymers, thereby modifying their properties.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is widely applied to predict the properties of molecules like vinylmethyldiacetoxysilane, offering a balance between accuracy and computational cost.

DFT is instrumental in elucidating the reaction mechanisms of silanes, particularly their hydrolysis and condensation, which are key reactions for this compound. The hydrolysis of the acetoxy groups is the initial step in the formation of siloxane polymers. Computational studies on analogous alkoxysilanes have systematically investigated these reaction pathways. researchgate.net

Research on silicon alkoxides using DFT has explored the energy barriers for hydrolysis under neutral, acidic, and alkaline conditions. researchgate.net For example, studies on tetramethoxysilane (B109134) (TMOS) have shown that acid-catalyzed hydrolysis proceeds via an SN2 mechanism with significantly lower energy barriers compared to neutral hydrolysis. researchgate.net In acidic environments, the reaction is often initiated by the protonation of an alkoxy oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. researchgate.net Conversely, under alkaline conditions, the reaction can proceed via an SN1 dimerization mechanism. researchgate.net

A theoretical study on the hydrolysis of various hydrosilanes catalyzed by an iridium complex utilized DFT calculations to unravel the reaction pathway. nih.gov The study found that the rate-determining step was the water-assisted Si-H bond activation and that the electronic nature of the silane (B1218182) substituents influenced the reaction rate. nih.gov While this compound is an acetoxysilane, similar principles of using DFT to analyze substituent effects on reactivity apply.

Table 1: Representative DFT-Calculated Energy Barriers for Silane Hydrolysis (Note: This table presents data for analogous compounds to illustrate typical DFT findings, as specific data for this compound is not available in the cited literature.)

Reaction System Condition Mechanism Calculated Activation Energy (kcal/mol) Source
Tetramethoxysilane (TMOS) Acidic SN2 12.7 researchgate.net
Tetramethoxysilane (TMOS) Neutral SN2 28.4 researchgate.net
Tetramethoxysilane (TMOS) Basic SN1 Dimerization 8.84 researchgate.net
Silyl Ester Bond Neutral Hydrolysis 17.7 (74 kJ/mol) aip.org

DFT is a reliable method for simulating various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. google.com By calculating the optimized molecular geometry and the electronic distribution, DFT can predict the magnetic shielding tensors for atoms like ¹H, ¹³C, and ²⁹Si, which are then converted into NMR chemical shifts. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies and their corresponding IR intensities can be obtained.

For this compound, DFT calculations could simulate its ¹H, ¹³C, and ²⁹Si NMR spectra. This would aid in the assignment of experimental peaks to specific nuclei within the molecule. For instance, the chemical shifts for the vinyl, methyl, and acetyl protons and carbons could be precisely predicted. Such simulations are particularly valuable for confirming the structure of reaction products, such as the initial silanetriol formed after hydrolysis or the various oligomers formed during condensation. In studies of other molecules, DFT-computed NMR and IR spectra have shown good agreement with experimental data, confirming the suitability of the optimized geometries. google.com

The electronic behavior of a molecule is fundamental to its reactivity. DFT allows for detailed analysis of electron distribution through tools like molecular electrostatic potential (MEP) maps and natural bond orbital (NBO) analysis. An MEP map visually indicates the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), highlighting potential sites for reactive attack. For this compound, an MEP map would likely show negative potential around the carbonyl oxygens of the acetoxy groups, making them sites for protonation in acid-catalyzed hydrolysis. The silicon atom, bonded to three electronegative oxygen atoms, would exhibit a positive potential, marking it as the electrophilic center.

NBO analysis provides quantitative information about charge distribution, orbital interactions, and bond character. It can quantify the charge transfer between atoms and orbitals, offering deeper insight into bonding. For instance, in the hydrolysis of silanes, charge transfer from the attacking nucleophile (water) to the silicon center is a key feature of the transition state. DFT studies on silane coupling agents have related the Gibbs free energy barriers of their reactions to the charge distributions in the reactive zones. nih.gov The study of charge transfer is also crucial for understanding photoinduced processes, where time-dependent DFT (TD-DFT) can model the redistribution of electron density upon electronic excitation. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT is excellent for static properties and reaction pathways of single molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a system containing many molecules. google.comacs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. acs.orgaip.org This is particularly useful for understanding the physical properties of bulk materials and the dynamics of processes like polymerization.

For this compound, MD simulations are invaluable for modeling the condensation process following hydrolysis and the structure of the resulting polysiloxane network. Starting from an ensemble of hydrolyzed monomers (vinylmethylsilanetriol), an MD simulation can track their diffusion, collision, and subsequent condensation reactions to form siloxane (Si-O-Si) bonds. Such simulations, often employing reactive force fields, can predict the growth of oligomers and polymers, the formation of cyclic structures, and the final network topology. rsc.org

Studies on the polymerization of silicic acid and the structure of siloxane dendrimers have demonstrated the power of MD in this area. rsc.orgsemanticscholar.org These simulations provide insight into:

Polymer Growth Mechanisms: Observing how linear chains form first, followed by cross-linking and cyclization. rsc.org

Structural Properties: Calculating properties like the radius of gyration of polymer chains and the density distribution within the material. semanticscholar.org

Dynamic Properties: Analyzing the mobility of polymer chains, the diffusion of unreacted species, and the relaxation behavior of the network. unimelb.edu.au

MD simulations have been used to study the structure and elastic properties of end-cross-linked polydimethylsiloxane (B3030410) (PDMS) networks, showing how chain conformations respond to strain. uni-bonn.de Similar simulations could predict the mechanical properties of the polymer derived from this compound.

Quantum Mechanical Methods for Chemical Systems

Quantum mechanical (QM) methods form the theoretical foundation for computational chemistry, providing the means to calculate the electronic structure and energy of molecules from first principles. rsc.org DFT, discussed previously, is a major class of QM methods. Other important QM approaches include Hartree-Fock (HF) theory, Møller-Plesset (MP) perturbation theory, and Coupled Cluster (CC) theory.

These methods differ in their treatment of electron correlation, which is the interaction between electrons. HF theory is the simplest ab initio method but neglects electron correlation, which can be a significant limitation. More advanced methods like MP2, CCSD, and CCSD(T) incorporate electron correlation to achieve higher accuracy, though at a much greater computational expense. These high-level methods are often used to benchmark the accuracy of more computationally efficient methods like DFT for a specific class of molecules or reactions. researchgate.net

In the context of this compound, high-accuracy QM methods could be used to calculate precise bond dissociation energies or reaction barriers for elementary reaction steps, such as the initial hydrolysis reaction. These benchmark calculations can validate the choice of a specific DFT functional for more extensive studies on larger systems or longer timescales. researchgate.net Furthermore, QM methods are essential for studying phenomena where quantum effects are dominant, such as hydrogen tunneling, which has been observed in the catalytic hydrolysis of some silanes. nih.gov

Advanced Computational Methodologies and Databases (e.g., GMTKN55)

The accuracy of many computational methods, especially DFT, depends on the choice of approximations, such as the exchange-correlation functional. To guide researchers in selecting the best methods, extensive benchmark databases have been developed. GMTKN55 (General Main Group Thermochemistry, Kinetics, and Noncovalent Interactions) is a large and widely used database for assessing the performance of various quantum chemical methods. researchgate.net

GMTKN55 contains a large collection of chemical systems and their highly accurate reference energies for various properties, including reaction energies, barrier heights, and interaction energies. researchgate.net By comparing the results of a given computational method against the GMTKN55 reference data, its accuracy can be systematically evaluated. The database covers a wide range of chemical problems relevant to main-group elements, including silicon. researchgate.net

While this compound itself may not be explicitly included in the database, GMTKN55 contains data for many related small molecules and reaction types, including data for silane. researchgate.net Therefore, it serves as a crucial tool for validating a chosen DFT functional before applying it to study the specific reactions of this compound. For example, by testing a functional's performance on the relevant subsets of GMTKN55 (e.g., for reaction barriers or thermochemistry), researchers can have greater confidence in the accuracy of their predictions for the target silane system. The development of such comprehensive databases represents a significant advancement in ensuring the reliability and predictive power of computational chemistry. researchgate.net

Applications of Vinylmethyldiacetoxysilane in Advanced Materials Science

Role as a Silane (B1218182) Coupling Agent

The performance of fiber-reinforced polymer composites is critically dependent on the level of adhesion between the reinforcing fibers and the polymer matrix. mdpi.com Without strong interfacial bonding, the transfer of stress from the matrix to the high-strength fibers is inefficient, compromising the mechanical properties of the composite. mdpi.combjmu.edu.cn

Vinylmethyldiacetoxysilane, when used as a sizing component or surface treatment for fibers, significantly enhances this interfacial adhesion.

Glass Fiber Composites: The surface of glass fibers is rich in hydroxyl groups (-OH). The silanol (B1196071) groups formed from the hydrolysis of this compound readily bond to these surface hydroxyls. mdpi.comnih.gov This creates a chemical link between the silane and the glass fiber. The vinyl end of the silane then copolymerizes with the resin matrix (such as polyester (B1180765) or vinyl ester) during the curing process. This molecular bridge allows for efficient load transfer from the polymer matrix to the glass fibers, leading to substantial improvements in the composite's tensile strength, flexural strength, and impact resistance. bjmu.edu.cn

Inorganic fillers such as silica (B1680970), clay, and aluminum trihydrate (ATH) are commonly added to polymers to enhance mechanical properties, reduce cost, or impart specific functionalities like flame retardancy. russoindustrial.ruspecialchem.com However, these hydrophilic mineral fillers are often incompatible with hydrophobic polymer matrices, leading to poor dispersion and weak interfacial adhesion. russoindustrial.ru

Treating the filler surface with this compound addresses this incompatibility. The process involves:

Hydrolysis and Condensation: The silane hydrolyzes and reacts with the hydroxyl groups on the filler's surface, forming a covalent bond. russoindustrial.ru

Surface Modification: This reaction effectively coats the filler particles with an organofunctional, hydrophobic layer. russoindustrial.ru

This surface modification leads to several benefits in plastic and rubber formulations:

Improved Filler Dispersion: The organophilic surface of the treated filler makes it more compatible with the polymer matrix, preventing the formation of agglomerates and promoting a more uniform distribution. russoindustrial.rumdpi.com Proper dispersion is essential for achieving consistent and enhanced mechanical properties. russoindustrial.ru

Enhanced Mechanical Properties: By creating a strong bond between the filler and the polymer, the silane coupling agent improves stress transfer. This results in higher tensile strength, modulus, and tear resistance in the final product.

Reduced Viscosity: Better dispersion and compatibility can lead to lower viscosity of the filled polymer compound during processing, allowing for easier molding and higher filler loading. specialchem.com

The following table summarizes the effects of silane treatment on filled polymer systems.

PropertyEffect of Silane TreatmentMechanism
Filler Dispersion Significantly ImprovedIncreases filler compatibility with the polymer matrix, reducing agglomeration. russoindustrial.ru
Mechanical Strength Increased (Tensile, Flexural)Enhances interfacial adhesion, allowing for effective stress transfer from matrix to filler. specialchem.com
Processability ImprovedLowers the viscosity of the compound, enabling easier processing and higher filler levels. specialchem.com
Moisture Resistance EnhancedThe hydrophobic silane layer on the filler surface reduces water absorption at the interface.

The long-term performance of sealants, adhesives, and coatings depends on their ability to maintain strong adhesion to the substrate, often under challenging environmental conditions like moisture and temperature fluctuations. specialchem.com Silanes are widely used as adhesion promoters to create durable bonds between the organic formulation and various inorganic substrates, including glass, aluminum, and concrete. evonik.comspecialchem.comgoogle.com

When incorporated into a formulation, this compound molecules migrate to the interface. hengdasilane.com There, the acetoxy groups hydrolyze and bond with the inorganic substrate surface. evonik.com The vinyl group, in turn, reacts with the polymer binder of the sealant, adhesive, or coating as it cures. justia.com This creates a primary chemical bond across the interface, which is significantly stronger and more durable than bonds based on secondary forces like van der Waals interactions. specialchem.com This results in improved adhesion, particularly in wet conditions, and enhanced resistance to chemicals and mechanical stress. evonik.com

Crosslinking Agent in Polymer Systems

Crosslinking transforms thermoplastic polymers, which consist of individual, entangled polymer chains, into thermosets by creating a three-dimensional molecular network. utb.czpreprints.org This network structure significantly enhances the material's properties, including its thermal stability, chemical resistance, and mechanical strength. utb.czevonik.com this compound is an effective crosslinking agent, particularly for polyethylene (B3416737).

The silane crosslinking method, often referred to as the PEX-b process, is one of the primary industrial methods for producing crosslinked polyethylene (PEX). borealisgroup.com This technology is widely used for applications such as hot water pipes, cable insulation, and underfloor heating systems due to the superior properties of the resulting material. ppfahome.org

The process occurs in two main stages:

Grafting: In the first stage, polyethylene is melt-processed in an extruder with this compound and a small amount of a peroxide initiator. The peroxide initiates a free-radical reaction that grafts the silane molecule onto the polyethylene backbone via its vinyl group. The resulting silane-grafted polyethylene is still a thermoplastic and can be extruded into its final shape, such as a pipe or a wire coating. evonik.comscielo.br

Moisture Curing: In the second stage, the shaped article is exposed to moisture, typically in a hot water bath or steam environment. The water causes the acetoxy groups on the grafted silane to hydrolyze into silanol groups. These silanol groups then condense with each other to form strong, stable siloxane (-Si-O-Si-) bridges between adjacent polyethylene chains. evonik.comppfahome.org This condensation reaction, often accelerated by a catalyst, creates the final crosslinked network structure. scielo.br

The table below compares the main manufacturing processes for PEX tubing.

DesignationManufacturing MethodCrosslinking MechanismKey Feature
PEX-a Peroxide (Engel) MethodPeroxide-induced crosslinking occurs above the polymer's melting point during extrusion. ppfahome.orgHigh degree of crosslinking, most flexible.
PEX-b Silane MethodA vinyl silane is grafted to the PE, and crosslinking is induced by moisture after extrusion. ppfahome.orgTwo-step process, strong and durable.
PEX-c Irradiation MethodThe extruded PE pipe is exposed to an electron beam to create crosslinks. ppfahome.org"Cold" crosslinking process.

The dual functionality of this compound also allows for its use in creating more complex polymer architectures, such as hybrid organic-inorganic microspheres and polymer networks. Through sol-gel polymerization, vinyl-functional silanes can be copolymerized to form structured particles. researchgate.net

For instance, in the synthesis of silsesquioxane microspheres, this compound (or a similar vinylsilane like VTMS) can be co-hydrolyzed and condensed with other organosilanes. researchgate.net The hydrolysis and condensation of the acetoxy groups build the inorganic siloxane (Si-O-Si) core network of the microsphere, while the vinyl groups remain on the surface or incorporated within the structure. These pendant vinyl groups are available for subsequent polymerization reactions, allowing the microspheres to be covalently bonded into a larger polymer matrix, forming a highly crosslinked hybrid material.

Applications in Lithium Polymer Electrolyte Batteries

The safety and performance of lithium-ion batteries are critically dependent on the stability of the electrolyte and the interfaces between the electrolyte and the electrodes. Electrolyte additives are frequently incorporated in small quantities to form a protective layer on the electrode surfaces, enhancing cycling stability and longevity.

While direct research specifically detailing the use of this compound in lithium polymer electrolytes is not extensively published, the application of similar vinyl-functionalized silanes, such as vinyltriethoxysilane (B1683064) (VTES) and vinyltrimethylsilane (B1294299), provides a strong precedent for its potential role. ncepu.edu.cnscilit.com These molecules function as film-forming additives. During the initial charging cycles of a battery, the additive is preferentially oxidized at the high-voltage cathode surface. This electrochemical reaction polymerizes the vinyl groups, creating a stable and uniform cathode electrolyte interphase (CEI) film. ncepu.edu.cn

This protective CEI layer serves several crucial functions:

It physically separates the highly reactive cathode material from the bulk electrolyte, preventing direct contact and subsequent decomposition of the electrolyte solvents. ncepu.edu.cn

It suppresses undesirable side reactions that can consume lithium ions and degrade the battery's capacity over time. ncepu.edu.cn

It helps to slow the dissolution of transition metal ions from the cathode into the electrolyte, which can otherwise poison the anode and lead to performance decay. ncepu.edu.cn

Research on vinyltrimethylsilane has shown that its inclusion in the electrolyte can significantly improve the capacity retention of lithium-rich cathode materials, with cells containing the additive maintaining 73.9% of their capacity after 300 cycles, compared to 58.9% for cells without it. ncepu.edu.cn Given its analogous vinyl functionality, this compound is hypothesized to perform a similar role, with its acetoxy groups offering a different reactivity profile for hydrolysis and bonding with the cathode surface.

Table 1: Performance Improvement with Vinylsilane Additive

Metric Standard Electrolyte Electrolyte with Vinylsilane Additive
Capacity Retention (300 cycles, 1C) 58.9% 73.9%
Interphase Layer Less stable, non-uniform More stable, uniform, and thinner

Data based on findings for vinyltrimethylsilane, illustrating the typical impact of such additives. ncepu.edu.cn

Polymerization Modifier in Polyolefin Synthesis (e.g., Polypropylene)

In the synthesis of polyolefins like polypropylene, Ziegler-Natta catalysts are widely used to control the polymerization process. wikipedia.orglibretexts.org The properties of the final polymer, such as its crystallinity, melting point, and mechanical strength, are dictated by its stereochemistry, or tacticity. openstax.org To achieve high stereospecificity, particularly for producing highly crystalline isotactic polypropylene, external electron donors are added to the catalytic system. libretexts.orgresearchgate.net

Organosilanes, especially alkoxysilanes, are a dominant class of external donors. researchgate.net They interact with the active sites of the titanium-based catalyst, deactivating non-stereospecific sites and thereby increasing the proportion of isotactic polymer chains produced. researchgate.net The structure of the silane, including the steric bulk of the groups attached to the silicon atom, plays a pivotal role in its effectiveness. researchgate.net

This compound fits the general structural profile of an external donor. Its acetoxy groups are hydrolyzable, similar to the alkoxy groups in more conventional donors. Upon reaction with the organoaluminum cocatalyst (e.g., triethylaluminum), it can modify the catalyst centers. The presence of both a smaller methyl group and a vinyl group would influence the stereoselectivity in a unique way compared to standard dialkoxysilanes. While methoxy- and ethoxysilanes are more commonly cited, the use of varied silane structures allows for fine-tuning of polymer properties. researchgate.net The vinyl group is a notable feature, as it could potentially remain inert or, under certain conditions, participate in side reactions or become incorporated into the polymer backbone, offering a route to functionalized polyolefins.

Surface Modification of Substrates

The ability to alter the surface properties of a material without changing its bulk characteristics is essential for creating advanced materials. This compound is an effective surface modification agent, or coupling agent, used to create a durable link between different types of materials, typically inorganic substrates and organic polymers. ethz.ch

The process of applying this compound to a surface, known as silanization, leverages the compound's dual reactivity. The mechanism involves two primary steps: hydrolysis and condensation. researchgate.netresearchgate.net

Hydrolysis: The two acetoxy (Si-OOCCH₃) groups on the silicon atom are highly reactive towards water. In the presence of moisture, which can be atmospheric water, trace water in a solvent, or adsorbed water on the substrate surface, these groups hydrolyze rapidly. This reaction cleaves the silicon-oxygen bond, forming reactive silanol (Si-OH) groups and releasing acetic acid as a byproduct. gelest.com The acetic acid can further catalyze the hydrolysis and subsequent condensation reactions.

Reaction: CH₂=CH-Si(CH₃)(OOCCH₃)₂ + 2H₂O → CH₂=CH-Si(CH₃)(OH)₂ + 2CH₃COOH

Condensation: The newly formed silanols are reactive towards hydroxyl (-OH) groups present on the surfaces of many inorganic substrates like glass, silica, and metal oxides. researchgate.net A condensation reaction occurs, forming a stable, covalent siloxane bond (Si-O-Substrate) and releasing a water molecule. The silanols can also co-condense with each other, forming a cross-linked polysiloxane network on the surface. ethz.ch This process results in a durable, chemically bonded organic layer on the inorganic material.

Acetoxysilanes are generally more reactive than their more common alkoxysilane (methoxy or ethoxy) counterparts, allowing for faster processing times or reaction under milder conditions. gelest.com

The covalent attachment of a this compound layer fundamentally alters the substrate's surface properties.

Surface Energy and Adhesion: After silanization, the substrate, which may have been originally hydrophilic and high-energy (e.g., glass), presents a new surface dominated by methyl and vinyl groups. This new surface is more hydrophobic and has lower surface energy. This change in wettability is a key indicator of successful surface modification. Critically, the silane acts as a molecular bridge to improve adhesion. The siloxane bonds provide strong adhesion to the initial substrate, while the outward-facing vinyl groups are available to chemically react (e.g., via free-radical polymerization) or physically entangle with a subsequently applied organic material, such as an ink, coating, or adhesive. This coupling mechanism dramatically enhances the bond strength and durability at the interface of dissimilar materials. mdpi.com

Biocompatibility: In biomedical applications, controlling the interaction between a material surface and a biological environment is paramount. elsevierpure.comnih.gov Unmodified polymer or metal surfaces can trigger adverse reactions like protein fouling, platelet adhesion (leading to thrombosis), or bacterial colonization. chemrxiv.org Surface modification with silanes is a foundational step in enhancing biocompatibility. elsevierpure.com While a vinyl-methyl surface is relatively hydrophobic, it provides a platform for further functionalization. For instance, hydrophilic polymers like poly(ethylene glycol) (PEG) can be grafted onto the vinyl groups to create a protein-repellent surface, which is highly desirable for blood-contacting devices. nih.gov Alternatively, specific biomolecules can be attached to the vinyl groups to promote targeted cell adhesion and tissue integration. nih.gov

Table 2: Representative Effect of Silanization on Surface Properties

Property Unmodified Glass Substrate Glass Substrate after Silanization
Water Contact Angle < 20° (Hydrophilic) > 70° (More Hydrophobic)
Surface Energy High Low
Adhesion to Polyurethane Coating (T-peel test) Poor / Delamination Excellent / Cohesive Failure

Values are illustrative of typical changes observed after treatment with vinyl-functional silanes.

Printed Electronics: The field of printed electronics often utilizes flexible polymer substrates like polyethylene terephthalate (B1205515) (PET) or polyimide due to their low cost and conformability. henkel-adhesives.com However, these materials have low surface energy, making it difficult for printing inks to adhere properly. chempoint.com this compound can be applied as a primer to the substrate surface. This treatment creates a new, reactive surface that can form strong bonds with the binders in conductive or dielectric inks, preventing cracking or delamination of the printed circuits during flexing or use. chempoint.comnazdar.comtridevresins.com

Biomedical Devices: The stability and function of many biomedical devices, such as biosensors and implants, depend on the successful immobilization of biological molecules or the creation of specific surface chemistries. elsevierpure.com Silanization with this compound provides a robust method for covalently anchoring these components. For example, in a diagnostic biosensor, the silane can be used to functionalize the surface of a glass slide or electrode. Subsequently, capture probes like antibodies or DNA strands can be attached to the vinyl groups. This covalent linkage ensures that the probes are not washed away during assays, leading to a more reliable and sensitive device.

Vinylmethyldiacetoxysilane in Sol Gel Chemistry

Precursor in Sol-Gel Synthesis of Hybrid Materials

Vinylmethyldiacetoxysilane possesses two key functional groups that make it a potential candidate as a precursor in the sol-gel synthesis of organic-inorganic hybrid materials. The diacetoxy groups are hydrolyzable and can participate in the formation of a siloxane (Si-O-Si) network, which constitutes the inorganic backbone of the material. Simultaneously, the non-hydrolyzable vinyl group provides an organic functionality that can be retained in the final material.

The general sol-gel process involves the hydrolysis of the acetoxy groups to form silanols (Si-OH) and acetic acid as a byproduct. These silanols can then undergo condensation reactions with other silanols or unhydrolyzed acetoxy groups to form the siloxane network. The presence of the vinyl group allows for subsequent organic polymerization or cross-linking reactions, leading to the formation of a true organic-inorganic hybrid material where the organic and inorganic phases are linked by covalent bonds.

Organic-Inorganic Hybrid Nanocomposite Coatings

In the context of nanocomposite coatings, this compound could be used to create a matrix that combines the hardness and thermal stability of a silica (B1680970) network with the flexibility and reactivity of the vinyl groups. These coatings can be applied to various substrates to enhance properties such as scratch resistance, chemical inertness, and adhesion. The vinyl functionality on the surface of the coating could also be utilized for further surface modification or for grafting other molecules.

Formation of Metal-Oxane Gels and Xerogels

When co-hydrolyzed with other metal alkoxides or salts, this compound could be incorporated into multi-component metal-oxane gels. The reactivity of the acetoxy groups would allow for the formation of Si-O-Metal bonds, integrating the silane (B1218182) into the broader metal oxide network. Upon drying, these gels would form xerogels, which are porous solid materials. The organic methyl and vinyl groups would modify the properties of these xerogels, for instance, by increasing their hydrophobicity.

Control of Porosity and Morphology in Sol-Gel Derived Materials

The porosity and morphology of sol-gel derived materials are influenced by several factors during the synthesis process, including the type of precursor, the solvent, the catalyst, the temperature, and the concentration of reactants. The use of this compound would be expected to influence the final structure of the material. The presence of the methyl and vinyl groups can create steric hindrance during the condensation process, potentially leading to a more open and porous network structure compared to a network formed from a tetra-functional silane. The rate of hydrolysis of the acetoxy groups, which is typically faster than that of alkoxy groups, would also play a crucial role in the kinetics of gelation and the final morphology.

Advanced Sol-Gel Processing Techniques and Applications

While specific examples for this compound are not documented, functionally similar vinyl-functionalized silanes have been used in advanced sol-gel applications. These include the preparation of materials for non-linear optics, dental composites, and as coupling agents to improve the adhesion between organic polymers and inorganic fillers. The vinyl group can be polymerized via free-radical or other mechanisms, allowing for the creation of intricate and well-defined structures.

Environmental Considerations and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical and physical processes that break down a compound without the involvement of biological organisms. For Vinylmethyldiacetoxysilane, the most significant abiotic degradation pathways are hydrolysis, photooxidation, and thermal degradation.

Direct data on the photooxidation and thermal degradation of this compound is scarce in scientific literature. However, inferences can be drawn from the behavior of similar organosilicon compounds.

Photooxidation: In the atmosphere, volatile organosilicon compounds are susceptible to degradation by hydroxyl radicals (•OH) researchgate.net. The vinyl group in this compound would likely be the primary site of attack by these radicals, initiating a series of oxidation reactions. This process is a major abiotic degradation route for many volatile organic compounds in the atmosphere, ultimately leading to the formation of silica (B1680970), water, and carbon dioxide researchgate.net. The atmospheric lifespan of volatile methylsiloxanes can be relatively short, on the order of 10-30 days, due to these oxidative processes p2infohouse.org.

Thermal Degradation: The thermal stability of organosilicon compounds varies with their chemical structure. For polymers containing siloxane bonds, thermal degradation in an inert atmosphere typically occurs at high temperatures (around 360°C for polydimethylsiloxane) and proceeds via depolymerization to form cyclic oligomers researchgate.netresearchgate.net. In the presence of oxygen, degradation can occur at lower temperatures and follows a radical mechanism researchgate.netprimescholars.com. Studies on copolymers of vinyl triethoxy silane (B1218182) have shown that the incorporation of vinylsilane units can influence the thermal stability of the polymer doi.org. It is expected that this compound would exhibit thermal decomposition at elevated temperatures, with the specific products depending on the atmosphere and temperature.

Hydrolysis is a primary degradation pathway for acetoxysilanes upon contact with water. The acetoxy groups (-OCOCH₃) on the silicon atom are readily hydrolyzed, even by atmospheric moisture, to form silanols (Si-OH) and acetic acid.

The hydrolysis of this compound can be represented by the following reaction: CH₂=CH-Si(CH₃)(OCOCH₃)₂ + 2H₂O → CH₂=CH-Si(CH₃)(OH)₂ + 2CH₃COOH

The resulting vinylmethyldisilanol is unstable and can undergo self-condensation reactions to form siloxane oligomers or polymers, releasing water in the process. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. Both acidic and basic conditions can catalyze the hydrolysis of alkoxysilanes, a related class of compounds, and it is expected that acetoxysilanes behave similarly google.comresearchgate.net. The vinyl group itself is generally stable to hydrolysis under typical environmental conditions. This rapid hydrolysis is a key characteristic of acetoxysilanes and significantly influences their environmental distribution and fate gesamp.org.

Table 1: Inferred Abiotic Degradation Pathways of this compound

Degradation TypeInitiating AgentPrimary ReactionExpected Products
PhotooxidationHydroxyl radicals (•OH)Oxidation of the vinyl group and methyl groupSilica (SiO₂), Carbon Dioxide (CO₂), Water (H₂O)
Thermal DegradationHigh temperatureScission of Si-C and Si-O bondsVolatile siloxanes, acetic acid, and other organic fragments
HydrolysisWater (H₂O)Cleavage of Si-O-C bondsVinylmethyldisilanol, Acetic Acid, Siloxane oligomers

Biotic Degradation Studies

Biotic degradation involves the breakdown of chemical compounds by microorganisms. While many organosilicon compounds are resistant to microbial attack, some can be transformed or degraded under specific environmental conditions nih.gov.

Research on the biodegradation of specific silane-modified polymers is an emerging field. Generally, the introduction of hydrolyzable groups, such as esters or amides, into the structure of organosilicon compounds can increase their susceptibility to microbial degradation nih.gov. Once the organic side chains are cleaved through hydrolysis, the resulting silanols or siloxanes may be further acted upon by microorganisms.

While direct studies on polymers containing this compound are lacking, research on other silane-modified materials suggests that microbial communities can colonize the surface of these polymers researchgate.net. The enzymes secreted by these microorganisms can potentially enhance the hydrolysis of the acetoxy groups, thereby accelerating the initial degradation step mdpi.com. Certain bacteria, such as some Pseudomonas and Bacillus species, have been shown to utilize certain organosilicon compounds as a source of energy, often by metabolizing the organic moieties liberated during hydrolysis gesamp.orgresearchgate.net. For instance, diethoxydimethylsilane (B1329274) was found to support the growth of several bacterial strains, likely due to the liberation of ethanol (B145695) upon hydrolysis gesamp.org. A similar mechanism could be postulated for this compound, where microorganisms might utilize the released acetic acid.

Factors Influencing Degradation Rates

The rate at which this compound degrades in the environment is influenced by a combination of factors.

Environmental Conditions:

Moisture: The presence of water is the most critical factor for the hydrolysis of the acetoxy groups. Higher humidity and water availability will accelerate this process.

pH: As with other hydrolyzable silanes, the pH of the surrounding medium can catalyze the hydrolysis reaction. Both acidic and alkaline conditions are known to increase the rate of hydrolysis for related alkoxysilanes researchgate.net.

Temperature: Higher temperatures generally increase the rates of both abiotic and biotic degradation processes mdpi.com.

Sunlight: The intensity of solar radiation will affect the rate of photooxidation in the atmosphere and potentially on surfaces.

Additives: In commercial formulations, this compound is often part of a mixture containing other silanes, catalysts, and stabilizers. These additives can influence its degradation. For example, certain catalysts used in silicone curing might also affect the environmental degradation rates. Conversely, stabilizers could potentially slow down degradation.

Table 2: Factors Affecting the Degradation of this compound

FactorInfluence on Degradation RateMechanism Affected
Moisture/HumidityIncreasesHydrolysis
pH (Acidic/Alkaline)IncreasesHydrolysis
TemperatureIncreasesHydrolysis, Thermal Degradation, Biotic Degradation
Sunlight (UV Radiation)IncreasesPhotooxidation
Microbial ActivityPotentially IncreasesBiotic Degradation (Hydrolysis, Metabolism of byproducts)
Presence of AdditivesVariable (Increase or Decrease)All pathways, depending on the additive

Research Gaps in Environmental Fate and Persistence

Despite the widespread use of silanes, there are significant research gaps concerning the environmental fate and persistence of this compound specifically.

Lack of Empirical Data: There is a notable absence of published studies that specifically investigate the degradation rates and pathways of this compound under various environmental conditions. Most of the available information is extrapolated from related compounds.

Photooxidation and Thermal Degradation Products: The specific intermediate and final products of the photooxidation and thermal degradation of this compound have not been experimentally determined.

Biotic Degradation Mechanisms: The specific microorganisms capable of degrading this compound or its hydrolysis products have not been identified. The enzymatic pathways involved in any potential biodegradation are unknown.

Ecotoxicity of Degradation Products: While the final degradation products are expected to be benign (silica, CO₂, water), the ecotoxicological effects of the intermediate degradation products, such as vinylmethyldisilanol and its oligomers, are not well-documented.

Environmental Concentration: There is a lack of monitoring data on the presence and concentration of this compound and its degradation products in different environmental compartments (air, water, soil, sediment).

Addressing these research gaps is crucial for a comprehensive understanding of the environmental impact of this compound and for developing a complete environmental risk assessment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinylmethyldiacetoxysilane
Reactant of Route 2
Vinylmethyldiacetoxysilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.